molecular formula C12H19NO2S B12748688 Benzeneethanamine, 3-(ethylthio)-4,5-dimethoxy- CAS No. 90132-35-7

Benzeneethanamine, 3-(ethylthio)-4,5-dimethoxy-

Cat. No.: B12748688
CAS No.: 90132-35-7
M. Wt: 241.35 g/mol
InChI Key: WHUXWWJFRBXUOQ-UHFFFAOYSA-N
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Description

Benzeneethanamine, 3-(ethylthio)-4,5-dimethoxy- is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethylthio group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 3-(ethylthio)-4,5-dimethoxy- typically involves the introduction of the ethylthio group and methoxy groups onto the benzene ring. One common method is the reaction of 3,4-dimethoxybenzaldehyde with ethylthiol in the presence of a base, followed by reductive amination to introduce the ethanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: Benzeneethanamine, 3-(ethylthio)-4,5-dimethoxy- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3-(ethylthio)-4,5-dimethoxy- involves its interaction with various molecular targets, including neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

  • Benzeneethanamine, 3,4-dimethoxy-
  • Benzeneethanamine, 3,4,5-trimethoxy-
  • Phenethylamine

Comparison: Benzeneethanamine, 3-(ethylthio)-4,5-dimethoxy- is unique due to the presence of the ethylthio group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The methoxy groups also contribute to its distinct properties, making it a valuable compound for various applications.

Properties

CAS No.

90132-35-7

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

2-(3-ethylsulfanyl-4,5-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO2S/c1-4-16-11-8-9(5-6-13)7-10(14-2)12(11)15-3/h7-8H,4-6,13H2,1-3H3

InChI Key

WHUXWWJFRBXUOQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=CC(=C1OC)OC)CCN

Origin of Product

United States

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